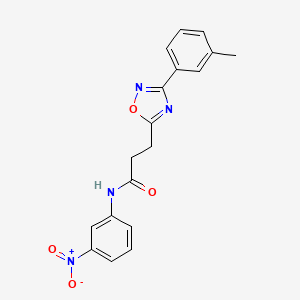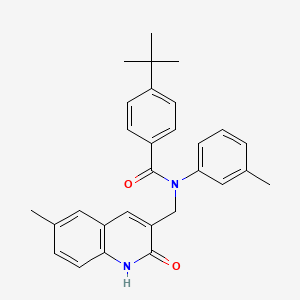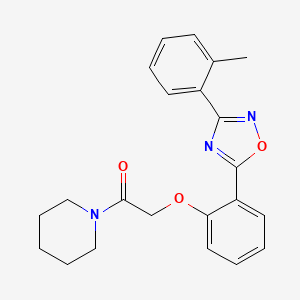
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as PPOP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
作用机制
The mechanism of action of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not fully understood, but it is believed to interact with cellular membranes and proteins. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cholesterol biosynthesis, and inhibition of angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to have potential as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in lab experiments is its high sensitivity and specificity as a fluorescent probe. Additionally, this compound has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise in handling and analyzing fluorescent probes.
未来方向
There are several potential future directions for the use of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in scientific research. One area of focus is the development of this compound as a potential anticancer agent, with further studies needed to investigate its mechanism of action and potential for clinical use. Additionally, this compound may have potential as a photosensitizer for photodynamic therapy, with further studies needed to optimize its properties for this application. Finally, this compound may have potential as a fluorescent probe for the detection of amyloid fibrils in vivo, with further studies needed to investigate its specificity and sensitivity in animal models.
合成方法
The synthesis of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone involves a multi-step process that includes the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidine and 2-chloroethanol. The resulting product is then reacted with 2-(3-bromo-phenoxy)phenol to yield this compound. This method of synthesis has been optimized to produce high yields of this compound with minimal impurities.
科学研究应用
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been used in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils and as a potential anticancer agent. In addition, this compound has been shown to have potential as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
属性
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-9-3-4-10-17(16)21-23-22(28-24-21)18-11-5-6-12-19(18)27-15-20(26)25-13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQBFRRDFYVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

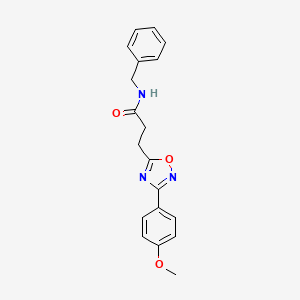
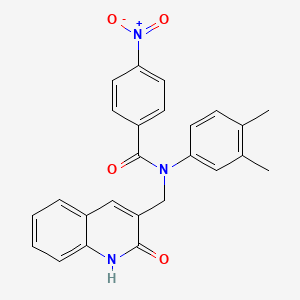
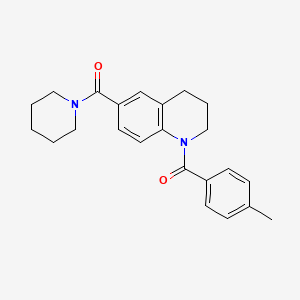
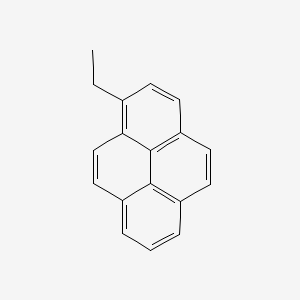


![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
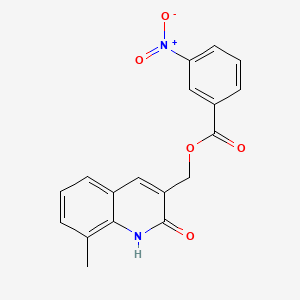
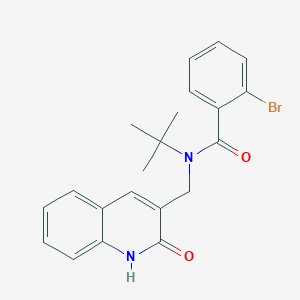
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)
